

In-Depth Technical Guide: 2,5-Difluoro-3-nitropyridine

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Compound of Interest

Compound Name: 2,5-Difluoro-3-nitropyridine

Cat. No.: B574560

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **2,5-Difluoro-3-nitropyridine**, a key intermediate in medicinal chemistry and materials science.

Core Molecular Information

2,5-Difluoro-3-nitropyridine is a substituted pyridine ring with the chemical formula $C_5H_2F_2N_2O_2$. Its structure, featuring two fluorine atoms and a nitro group, imparts unique reactivity that makes it a valuable building block in the synthesis of more complex molecules.

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Weight	160.08 g/mol	[1]
Chemical Formula	$C_5H_2F_2N_2O_2$	[1]
CAS Number	179558-82-8	[1]
Physical Form	Liquid	[1]
Purity	Typically $\geq 97\%$	[1]
Storage Conditions	Inert atmosphere, 2-8°C	[1]

Synthesis and Experimental Protocols

The synthesis of **2,5-Difluoro-3-nitropyridine** can be approached through several strategic pathways, primarily involving either the nitration of a difluoropyridine precursor or the fluorination of a corresponding dichloronitropyridine.

Method 1: Nitration of 2,5-Difluoropyridine

A plausible method for the synthesis of **2,5-Difluoro-3-nitropyridine** is the direct nitration of 2,5-difluoropyridine. While a specific protocol for the 2,5-isomer is not readily available in the provided search results, a general procedure for the nitration of a similar compound, 2,6-difluoropyridine, has been described and can be adapted. This reaction typically utilizes a strong nitrating agent, such as nitronium tetrafluoroborate.[\[2\]](#)

Illustrative Experimental Protocol (Adapted from a similar compound):

- To a solution of 2,5-difluoropyridine in a suitable inert solvent (e.g., sulfolane), add nitronium tetrafluoroborate portion-wise at a controlled temperature.
- Stir the reaction mixture at room temperature, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC-MS).
- Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2,5-Difluoro-3-nitropyridine**.

Method 2: Fluorination of 2,5-Dichloro-3-nitropyridine

Another viable synthetic route involves the nucleophilic aromatic substitution of chlorine atoms with fluorine atoms from a suitable fluorine source. This approach would start from the more readily available 2,5-dichloro-3-nitropyridine.

Illustrative Experimental Protocol:

- In a sealed reaction vessel, dissolve 2,5-dichloro-3-nitropyridine in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
- Add a fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF). A phase-transfer catalyst (e.g., a quaternary ammonium salt) may be employed to enhance the reaction rate.
- Heat the reaction mixture to an elevated temperature and stir for several hours, monitoring the reaction progress.
- After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.
- Work-up of the organic phase as described in Method 1, followed by purification, will afford the desired product.

Applications in Research and Drug Development

2,5-Difluoro-3-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.^[3] The presence of the nitro group and two fluorine atoms on the pyridine ring allows for diverse chemical modifications.

The nitro group can be readily reduced to an amino group, which can then be further functionalized. The fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions or can be retained in the final molecule to enhance its metabolic stability and binding affinity to biological targets. The related compound, 2,5-difluoropyridine, is a known starting material for the synthesis of antibacterial drugs.^{[4][5]}

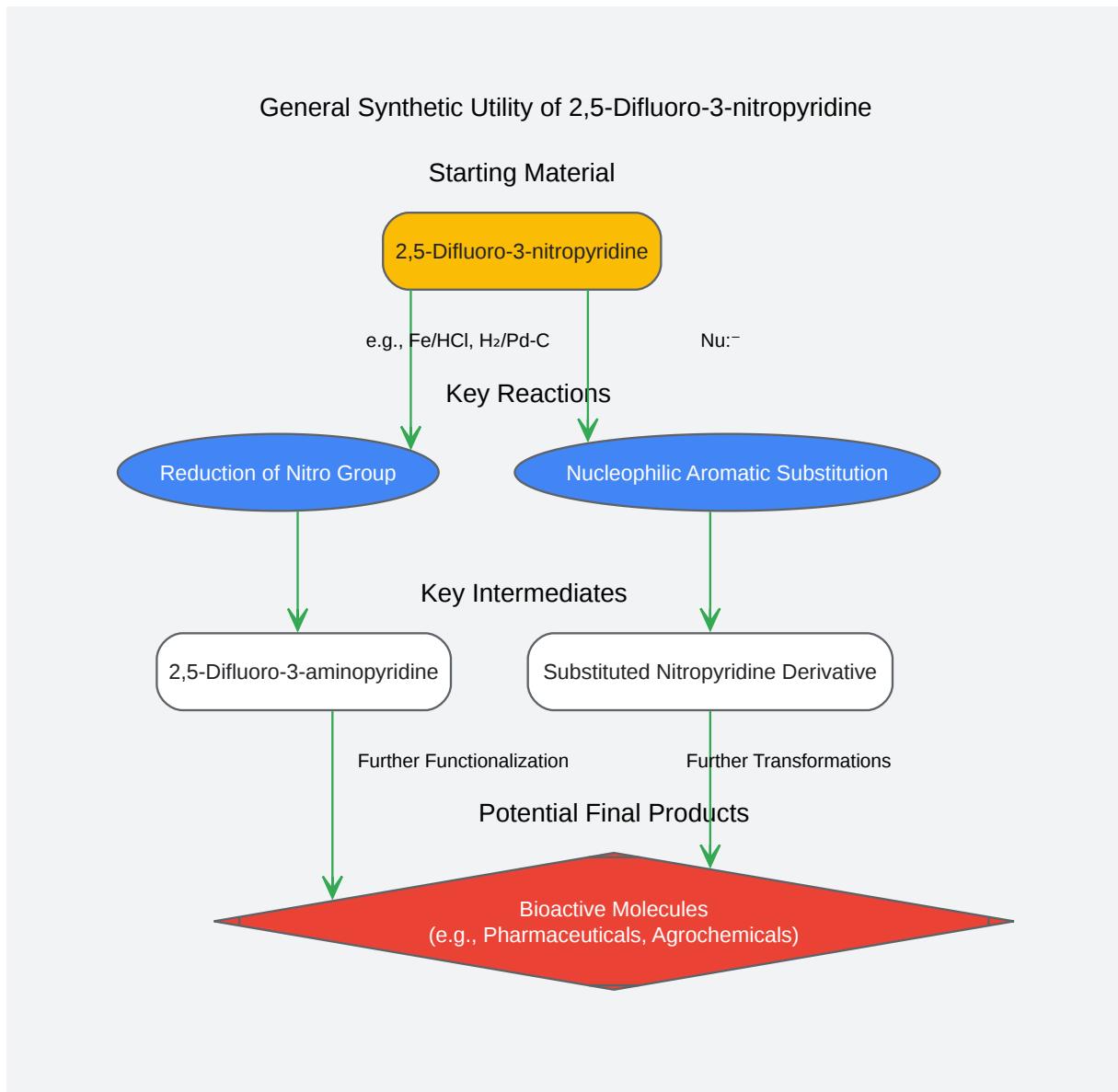
Potential Biological Activity and Signaling Pathways

While specific biological activities for **2,5-Difluoro-3-nitropyridine** have not been extensively documented in the provided search results, the broader class of nitropyridine derivatives has been investigated for a range of therapeutic applications. These include potential uses as anticancer, antiviral, and cardiovascular agents.^[3]

Derivatives of fluorinated pyridines are also of significant interest in medicinal chemistry. The introduction of fluorine can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, fluorinated compounds have been explored for their potential as photoinduced nitric oxide donors, which have implications in vasodilation and cell signaling.[6]

Given the lack of specific information on the biological targets of **2,5-Difluoro-3-nitropyridine**, a signaling pathway diagram cannot be constructed at this time. However, a logical workflow for its utilization in synthetic chemistry can be visualized.

Visualizations



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Caption: Synthetic pathways utilizing **2,5-Difluoro-3-nitropyridine**.

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